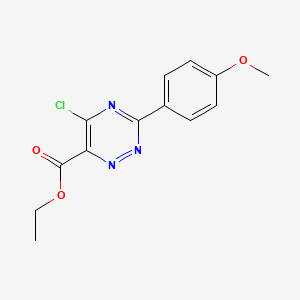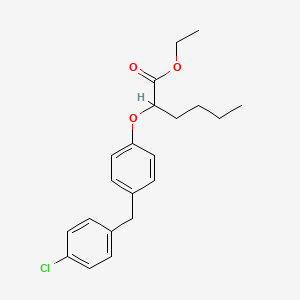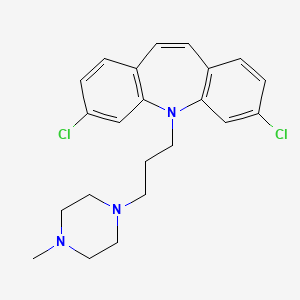![molecular formula C13H16O2 B13802989 4,6,6-Trimethyl-5-[(E)-1-oxo-2-butenyl]-2,4-cyclohexadien-1-one](/img/structure/B13802989.png)
4,6,6-Trimethyl-5-[(E)-1-oxo-2-butenyl]-2,4-cyclohexadien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6,6-Trimethyl-5-[(E)-1-oxo-2-butenyl]-2,4-cyclohexadien-1-one is a chemical compound with a complex structure that includes a cyclohexadienone ring substituted with trimethyl and oxo-butenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,6-Trimethyl-5-[(E)-1-oxo-2-butenyl]-2,4-cyclohexadien-1-one typically involves the reaction of mesitylene with titanium tetrachloride and dichloromethyl methyl ether. The reaction is carried out in dry methylene chloride under controlled temperature conditions . The process involves the formation of an intermediate, which is then further reacted to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Safety measures and proper handling of hazardous materials are crucial in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4,6,6-Trimethyl-5-[(E)-1-oxo-2-butenyl]-2,4-cyclohexadien-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the oxo group to a hydroxyl group.
Substitution: This reaction can replace one of the substituents with another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a diketone, while reduction may yield a diol.
Aplicaciones Científicas De Investigación
4,6,6-Trimethyl-5-[(E)-1-oxo-2-butenyl]-2,4-cyclohexadien-1-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 4,6,6-Trimethyl-5-[(E)-1-oxo-2-butenyl]-2,4-cyclohexadien-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also participate in redox reactions, influencing cellular pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-nitrile
- 2,4,6-Trimethylphenylhydrazine hydrochloride
- 5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine
Uniqueness
4,6,6-Trimethyl-5-[(E)-1-oxo-2-butenyl]-2,4-cyclohexadien-1-one is unique due to its specific substitution pattern and the presence of both trimethyl and oxo-butenyl groups
Propiedades
Fórmula molecular |
C13H16O2 |
|---|---|
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
5-[(E)-but-2-enoyl]-4,6,6-trimethylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C13H16O2/c1-5-6-10(14)12-9(2)7-8-11(15)13(12,3)4/h5-8H,1-4H3/b6-5+ |
Clave InChI |
FTIUWPNZNJNERP-AATRIKPKSA-N |
SMILES isomérico |
C/C=C/C(=O)C1=C(C=CC(=O)C1(C)C)C |
SMILES canónico |
CC=CC(=O)C1=C(C=CC(=O)C1(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



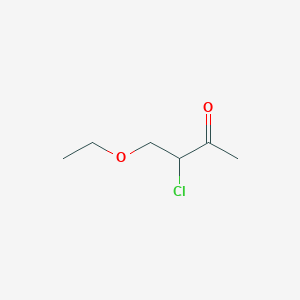
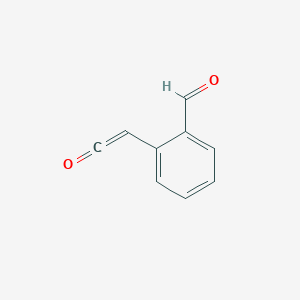

![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-5-methyl-2-(methylthio)-, ethyl ester](/img/structure/B13802929.png)
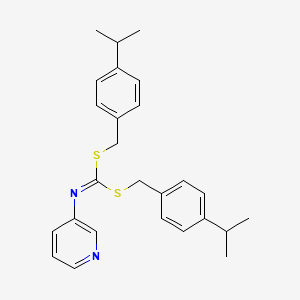

![3-hydroxy-4-[(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B13802941.png)
![N'-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxo-5-prop-1-ynylpyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B13802943.png)
![tert-butyl N-[2-(methoxyamino)-2-oxoethyl]carbamate](/img/structure/B13802948.png)
